molecular formula C16H22O6 B090765 Bucarpolate CAS No. 136-63-0

Bucarpolate

Cat. No. B090765
CAS RN: 136-63-0
M. Wt: 310.34 g/mol
InChI Key: ZYVTYOMVFLAPLX-UHFFFAOYSA-N
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Description

Bucarpolate is a compound with the molecular formula C16H22O6 . It is also known by its IUPAC name 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate . It is used as a synergist .


Molecular Structure Analysis

Bucarpolate has a molecular weight of 310.342 Da . Its structure includes a benzodioxole ring and a butoxyethoxy group .

Scientific Research Applications

Here are some findings from research in related areas:

  • Pharmacokinetic Modeling : Research in pharmacokinetics, such as the development of physiologically based pharmacokinetic models for butadiene and its metabolite butadiene monoxide in rats and mice, is crucial in understanding how chemicals are metabolized in the body. This kind of research could be relevant if Bucarpolate is used in medical or environmental contexts (Johanson & Filser, 2005).

  • Blood-Brain Barrier Permeability : Studies on blood-brain barrier function, like the one examining the permeability of various metabolites in rabbits of different ages, could be relevant if Bucarpolate interacts with or affects the central nervous system (Cornford, Braun, & Oldendorf, 1982).

  • Environmental Chemistry and Knowledge Platforms : Research on the environmental chemistry of certain elements and the development of knowledge platforms, as seen in the BUKI (Building Up Knowledge Initiative) for antimony, might be relevant if Bucarpolate has environmental implications (Filella, 2016).

  • Drug Delivery Systems : Studies on biopolymers and their applications in buccal mediated drug delivery systems could intersect with the applications of Bucarpolate if it is used in drug formulations or delivery (Anand & Kumar, 2021).

properties

IUPAC Name

2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVTYOMVFLAPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041686
Record name Bucarpolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucarpolate

CAS RN

136-63-0
Record name Bucarpolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucarpolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCARPOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7L0ZIA39L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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